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Compound of Interest

Compound Name: Fosbretabulin

Cat. No.: B040576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Fosbretabulin (CA4P), a vascular-

disrupting agent (VDA), against other therapeutic regimens based on available clinical trial

data. It delves into the agent's mechanism of action, experimental protocols, and comparative

efficacy and safety data to support research and development professionals.

Mechanism of Action: Disrupting the Tumor's
Lifeline
Fosbretabulin is a water-soluble prodrug that, upon administration, is rapidly

dephosphorylated by endogenous phosphatases to its active metabolite, combretastatin A4

(CA4).[1][2][3] CA4 targets the established tumor vasculature through a dual mechanism.

Firstly, it binds to the colchicine-binding site on β-tubulin, preventing microtubule

polymerization.[2] This leads to the disassembly of the microtubule network within endothelial

cells, causing them to change shape and leading to mitotic arrest and apoptosis.[1][4]

Secondly, Fosbretabulin disrupts the VE-cadherin/β-catenin/Akt signaling pathway, which is

crucial for endothelial cell adhesion and migration.[1][5] This combined action results in a rapid

collapse of the tumor's vascular network, leading to a shutdown of blood flow and subsequent

ischemic necrosis of the tumor tissue.[1][6]
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Caption: Mechanism of Action of Fosbretabulin.

Comparative Efficacy of Fosbretabulin-Based
Regimens
Clinical trials have evaluated Fosbretabulin in combination with standard chemotherapy and

other targeted agents across various malignancies. A systematic review and meta-analysis of
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vascular disrupting agents found that VDA-based therapies effectively improved 0.5-year and

1-year survival rates for cancer patients.[7] However, specific data from randomized trials

provide a clearer picture of Fosbretabulin's comparative efficacy.

Anaplastic Thyroid Carcinoma (ATC)
The Phase II/III FACT trial provided the largest prospective dataset for Fosbretabulin in ATC,

comparing a combination of Carboplatin and Paclitaxel (CP) with or without Fosbretabulin.

Efficacy
Outcome

CP +
Fosbretabul
in (n=55)

CP Alone
(n=25)

Hazard
Ratio (95%
CI)

p-value Reference

Median

Overall

Survival (OS)

5.2 months 4.0 months
0.73 (0.44,

1.21)
0.22 [8]

1-Year

Survival Rate
26% 9% - - [8]

Progression-

Free Survival

(PFS)

No significant

difference
- - - [8]

While the primary endpoint of a statistically significant improvement in OS was not met, the

addition of Fosbretabulin showed a trend toward improved survival and a notable increase in

the 1-year survival rate.[8]

Non-Small Cell Lung Cancer (NSCLC)
In the Phase II FALCON study, patients with chemotherapy-naive advanced nonsquamous

NSCLC were randomized to receive Carboplatin and Paclitaxel (CP) plus Bevacizumab, with or

without Fosbretabulin.
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Efficacy
Outcome

CP +
Bevacizumab
+
Fosbretabulin
(n≈31)

CP +
Bevacizumab
(n≈32)

Hazard Ratio
(95% CI)

Reference

Median Overall

Survival (OS)
13.6 months 16.2 months 1.06 (0.55, 2.03) [9]

Objective

Response Rate

(ORR)

50% 32% - [9]

In this trial, the addition of Fosbretabulin did not confer a survival benefit but was associated

with a substantial increase in the objective response rate.[9]

Recurrent Ovarian Cancer (OC)
The GOG-0186I randomized Phase II study evaluated Fosbretabulin in combination with

Bevacizumab versus Bevacizumab alone in patients with recurrent or persistent ovarian

cancer.

Efficacy
Outcome

Bevacizuma
b +
Fosbretabul
in (n=54)

Bevacizuma
b Alone
(n=53)

Hazard
Ratio (95%
CI)

p-value Reference

Median

Overall

Survival (OS)

14.8 months 15.3 months
1.03 (0.64,

1.66)
0.91 [9]

Median

Progression-

Free Survival

(PFS)

4.8 months 7.3 months
1.70 (1.11,

2.61)
0.01 [9]
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Fosbretabulin is generally well-tolerated, with a side-effect profile distinct from conventional

chemotherapy.[9][10] The most common adverse events are cardiovascular in nature,

particularly acute but transient hypertension.[9][11]

Adverse Event
(Grade ≥3)

CP + Fosbretabulin CP Alone Reference

Neutropenia More Common Less Common [8]

Hypertension (Gr 1-2) More Common Less Common [8]

In the FACT trial, Grade 3-4 neutropenia and Grade 1-2 hypertension were more frequent in

the Fosbretabulin arm.[8] Across studies, cardiovascular events like transient hypertension,

tachycardia, and QTc prolongation have been observed, necessitating careful patient

monitoring.[9] A blood pressure management algorithm was developed for use in subsequent

trials to mitigate these risks.[9]

Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing scientific findings. Below

are representative protocols for a key clinical trial and an in-vitro assay.

Representative Clinical Trial Protocol (FACT Trial)
This protocol outlines the design of the Phase II/III study of Fosbretabulin in Anaplastic

Thyroid Carcinoma.[8]

Patient Population: Patients with histologically confirmed, unresectable anaplastic thyroid

carcinoma. Key exclusion criteria included active brain metastasis and serious uncontrolled

medical illnesses.[12]

Randomization: Patients were randomized in a 2:1 ratio to one of two treatment arms.

Treatment Arms:

Control Arm: Paclitaxel (200 mg/m²) followed by Carboplatin (AUC 6) on Day 1 of a 21-day

cycle for 6 cycles.
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Experimental Arm: Fosbretabulin (60 mg/m²) administered as a 10-minute intravenous

infusion on Days 1, 8, and 15. On Day 2 of each 21-day cycle, Paclitaxel and Carboplatin

were administered at the same doses as the control arm.

Assessments: Tumor response was evaluated using RECIST criteria. The primary endpoint

was overall survival (OS). Safety and toxicity were monitored and graded according to NCI

Common Terminology Criteria for Adverse Events (CTCAE).

Continuation: Patients in the experimental arm without disease progression after 6 cycles

could continue receiving Fosbretabulin on Days 1 and 8 of a 3-week schedule until

progression.[8]
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Caption: Workflow for the FACT Phase II/III Clinical Trial.
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In Vitro Assay: Capillary-like Tube Formation
This assay is used to assess the anti-angiogenic or vascular-disrupting potential of a

compound by measuring its effect on the ability of endothelial cells to form capillary-like

structures.[2]

Plate Coating: Wells of a 96-well plate are coated with a basement membrane extract (e.g.,

Matrigel) and allowed to solidify at 37°C for 30 minutes.

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and

resuspended in growth medium containing various concentrations of the test compound

(Fosbretabulin) or a vehicle control.

Incubation: The cell suspension is added to the coated wells.

Visualization: The plate is incubated to allow for the formation of tube-like structures. The

formation of these structures is then visualized and quantified using a microscope with

imaging software.

Analysis: The extent of tube formation (e.g., total tube length, number of junctions) is

measured and compared between the compound-treated groups and the vehicle control to

determine the inhibitory effect.[2]

Conclusion
The meta-analysis of available clinical trial data indicates that Fosbretabulin, when added to

standard chemotherapy, demonstrates biological activity, evidenced by a significantly increased

response rate in NSCLC and a trend towards improved long-term survival in ATC.[8][9]

However, this has not consistently translated into a statistically significant overall survival

benefit in the trials conducted to date.[8][9] Its unique mechanism of targeting established

tumor vasculature and its manageable safety profile, characterized primarily by transient

cardiovascular effects, support its further investigation in combination therapies.[9][13] Future

research should focus on identifying predictive biomarkers to select patient populations most

likely to benefit from VDA therapy and optimizing combination strategies to exploit the transient

window of vascular disruption.[12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b040576#meta-analysis-of-clinical-trials-involving-
fosbretabulin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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